4-(异硫氰酸甲酯)苯-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

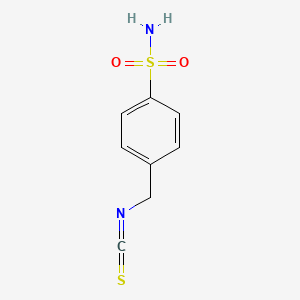

4-(Isothiocyanatomethyl)benzene-1-sulfonamide is a chemical compound with the CAS Number: 51929-73-8 . It has a molecular weight of 228.3 .

Molecular Structure Analysis

The molecular structure of 4-(Isothiocyanatomethyl)benzene-1-sulfonamide is represented by the formula C8H8N2O2S2 . The InChI Code for this compound is 1S/C8H8N2O2S2/c9-14(11,12)8-3-1-7(2-4-8)5-10-6-13/h1-4H,5H2,(H2,9,11,12) .Physical And Chemical Properties Analysis

4-(Isothiocyanatomethyl)benzene-1-sulfonamide is a powder at room temperature .科学研究应用

Cancer Research: Aldehyde Dehydrogenase Inhibition

One of the notable applications of this compound is in cancer research, particularly as an inhibitor of aldehyde dehydrogenase (ALDH). ALDH plays a significant role in drug resistance, especially in non-small-cell lung cancer (NSCLC). Studies have shown that 4-(Isothiocyanatomethyl)benzene-1-sulfonamide can decrease cisplatin tolerance and migratory ability of NSCLC cells .

Chemotherapy Adjuvant

Due to its ALDH inhibitory properties, this compound has potential as an adjuvant in chemotherapy. It can be used to enhance the efficacy of existing chemotherapy drugs like cisplatin by targeting ALDH-positive cancer cells, which are often resistant to treatment .

Reversal of Epithelial-Mesenchymal Transition (EMT)

The compound has been observed to reverse the EMT phenotype in cancer cells. EMT is a process where epithelial cells gain migratory and invasive properties to become mesenchymal stem cells, which is a critical step in cancer metastasis. By reversing EMT, it could potentially reduce the metastatic spread of cancer .

Molecular Modeling and Drug Design

4-(Isothiocyanatomethyl)benzene-1-sulfonamide can be used in silico molecular modeling to predict interactions with various proteins, including ALDH isoforms and ABC proteins. This aids in the selection of promising compounds for further development in drug design .

Biological Studies: Protein Expression Analysis

Researchers can use this compound to study changes in protein expression levels, such as E-Cadherin, ABCC1, and ALDH3A1, which are associated with cancer cell resistance and metastatic potential .

Pharmacological Studies: Drug Resistance Mechanisms

The compound’s ability to affect drug resistance mechanisms makes it valuable for pharmacological studies. It can help in understanding how cancer cells develop resistance to drugs and how this resistance can be overcome .

Biochemical Research: Enzyme Activity Modulation

In biochemical research, 4-(Isothiocyanatomethyl)benzene-1-sulfonamide can be used to modulate enzyme activities, particularly those involved in metabolic pathways related to cancer and other diseases .

Therapeutic Agent Development

Finally, the compound’s properties make it a candidate for the development of new therapeutic agents. Its role in affecting drug tolerance and cell migration could lead to the creation of novel treatments for diseases where these factors are relevant .

作用机制

安全和危害

This compound is associated with several hazard statements including H302, H312, H315, H318, H332, H334, H335 . Precautionary measures include P261, P264, P270, P271, P280, P285, P301+P312, P302+P352, P304+P340, P304+P341, P305+P351+P338, P310, P312, P330, P332+P313, P342+P311, P362, P363, P403+P233, P405, P501 .

属性

IUPAC Name |

4-(isothiocyanatomethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S2/c9-14(11,12)8-3-1-7(2-4-8)5-10-6-13/h1-4H,5H2,(H2,9,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZLNKDNBDCKLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=C=S)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Propan-2-yl-5-[[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2359436.png)

![3-fluoro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide](/img/structure/B2359441.png)

![N-[2-(1H-indol-3-yl)ethyl]-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2359443.png)

![6-Ethyl-4-[(4-ethylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2359444.png)

![2-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole](/img/structure/B2359446.png)

![1-Methylsulfonyl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]piperidine-4-carboxamide](/img/structure/B2359449.png)

![N-(1-cyanopropyl)-3-[(pyrrolidin-1-yl)methyl]benzamide](/img/structure/B2359452.png)

![2-[(5-Chloropyrimidin-2-yl)amino]-1-(furan-3-yl)-1-thiophen-2-ylethanol](/img/structure/B2359454.png)

![4-methoxy-5-[(4-phenoxyanilino)methylene]-2(5H)-furanone](/img/structure/B2359456.png)